

An In-depth Technical Guide to Cefacetrile Sodium (CAS Number: 23239-41-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefacetrile sodium

Cat. No.: B1260381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **Cefacetrile sodium**, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Core Properties of Cefacetrile Sodium

Cefacetrile sodium is a semi-synthetic, broad-spectrum antibiotic derived from cephalosporin C.[1] It is primarily utilized in veterinary medicine for treating bacterial infections.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Cefacetrile sodium** are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 23239-41-0 | [1] |
| Molecular Formula | C ₁₃ H ₁₂ N ₃ NaO ₆ S | [1] |
| Molecular Weight | 361.31 g/mol | [1] |
| Appearance | Pale Beige Solid | [3] |
| Melting Point | >167°C (decomposes) | [3] |
| Solubility | Slightly soluble in DMF and DMSO | [3] |
| Stability | Hygroscopic | [3] |
| Storage | -20°C, under inert atmosphere | [3] |

Spectral Data Identifiers

While specific spectral data is not readily available in public domains, the following identifiers can be used to reference the chemical structure of **Cefacetrile sodium**.

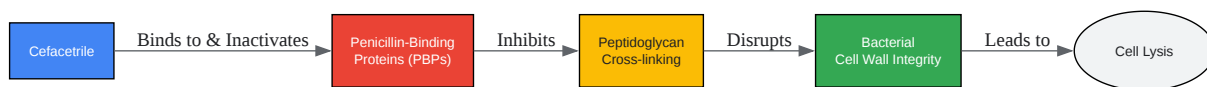
| Identifier | Value | Reference(s) |
|------------|--|--------------|
| IUPAC Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |
| SMILES | <chem>CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)CC#N">C@HSC1)C(=O)[O-].[Na+]</chem> | [1] |
| InChI | InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | [1] |

Pharmacological Properties

Mechanism of Action

Cefacetrile is a β -lactam antibiotic that targets the bacterial cell wall synthesis.[1][2] The mechanism involves the following key steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]
- **Inhibition of Peptidoglycan Synthesis:** The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[2]
- **Cell Lysis:** The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2]



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Mechanism of Cefacetrile action on bacterial cell wall synthesis.

Pharmacokinetic Properties

Key pharmacokinetic parameters for Cefacetrile are summarized below.

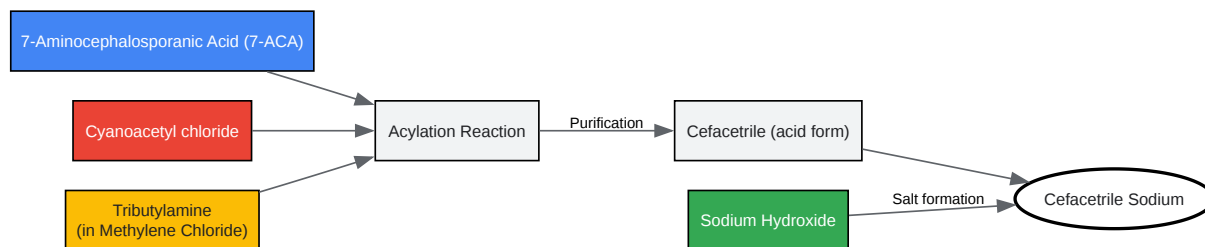
| Parameter | Value | Reference(s) |
|----------------------------|------------|--------------|
| Biological Half-Life | 1.2 hours | [4] |
| Protein Binding | 23% to 38% | [5] |
| Primary Route of Excretion | Renal | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of **Cefacetrile sodium**.

Synthesis of Cefacetrile Sodium from 7-ACA

The following is a plausible synthetic route for **Cefacetrile sodium** starting from 7-aminocephalosporanic acid (7-ACA).



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Synthetic workflow for **Cefacetrile sodium** from 7-ACA.

Procedure:

- Acylation: Dissolve 7-aminocephalosporanic acid in a mixture of methylene chloride and tributylamine. Cool the solution to 0°C.
- Add a solution of cyanoacetyl chloride in methylene chloride dropwise to the cooled 7-ACA solution while stirring.
- Continue stirring at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for another 30 minutes.
- Work-up: Evaporate the solvent under vacuum. Take up the residue in an aqueous solution of dipotassium hydrogen phosphate.
- Wash the aqueous phase with ethyl acetate to remove unreacted starting materials.
- Acidify the aqueous phase to a pH of 2.0 using concentrated hydrochloric acid.
- Extraction and Purification: Extract the acidified aqueous phase with ethyl acetate. Dry the organic extract over sodium sulfate and evaporate the solvent to yield crude 7-cyanoacetyl-amino-cephalosporanic acid.
- Purify the crude product by silica gel chromatography.

- **Salt Formation:** Suspend the purified 7-cyanoacetylamino-cephalosporanic acid in distilled water and add a stoichiometric amount of N sodium hydroxide solution dropwise to form the sodium salt.
- **Isolation:** Lyophilize the resulting solution to obtain **Cefacetrile sodium** as a solid.

HPLC Method for the Analysis of Cefacetrile

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of Cefacetrile.

Chromatographic Conditions:

| Parameter | Condition |
|--------------------|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid) can be used. |
| Flow Rate | Typically around 0.3 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |

Sample Preparation (from plasma):

- **Protein Precipitation:** To 1 mL of plasma, add 2 mL of cold acetonitrile to precipitate proteins.
- **Vortex and Centrifuge:** Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant.

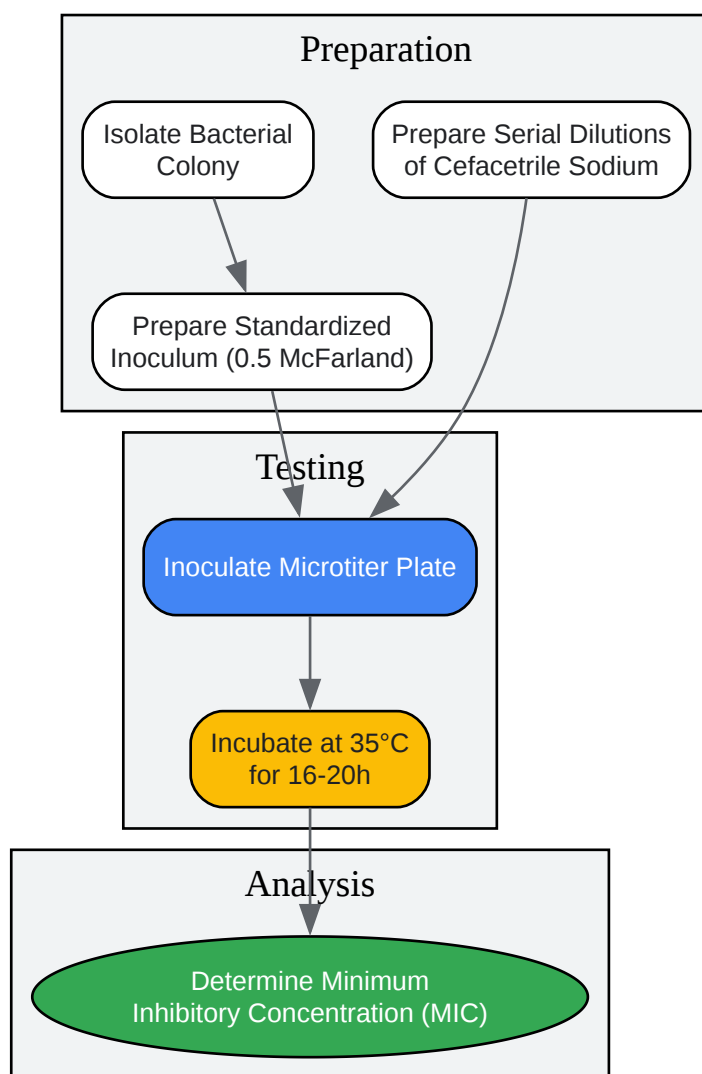
- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Antimicrobial Susceptibility Testing (AST)

The susceptibility of bacteria to Cefacetrile can be determined using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

- **Prepare Inoculum:** Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
- **Prepare Cefacetrile Dilutions:** Perform serial twofold dilutions of **Cefacetrile sodium** in Mueller-Hinton broth in a microtiter plate to achieve a range of concentrations.
- **Inoculate Plate:** Inoculate each well of the microtiter plate with the standardized bacterial suspension.
- **Incubation:** Incubate the plate at 35°C for 16-20 hours.
- **Determine MIC:** The minimum inhibitory concentration (MIC) is the lowest concentration of Cefacetrile that completely inhibits visible bacterial growth.



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General workflow for Antimicrobial Susceptibility Testing (AST).

Conclusion

This technical guide provides a foundational understanding of **Cefacetrile sodium** for research and development purposes. The presented data and protocols offer a starting point for further investigation into the properties and applications of this first-generation cephalosporin. For regulatory purposes, all analytical methods and protocols should be fully validated according to the relevant guidelines.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cefacetriple Sodium (CAS Number: 23239-41-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260381#cefacetriple-sodium-cas-number-23239-41-0-properties]

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